2-Heptanol, pentanoate

Description

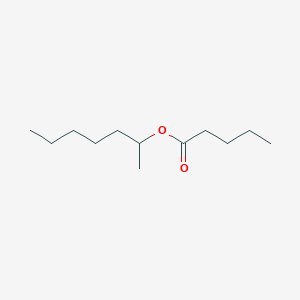

Structure

3D Structure

Properties

CAS No. |

7155-20-6 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

heptan-2-yl pentanoate |

InChI |

InChI=1S/C12H24O2/c1-4-6-8-9-11(3)14-12(13)10-7-5-2/h11H,4-10H2,1-3H3 |

InChI Key |

XOHVNNNMOVYCRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)OC(=O)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile of Heptan-2-yl Pentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for heptan-2-yl pentanoate, a fatty acid ester with potential applications in various scientific fields. This document outlines the predicted mass spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR) data for this compound. Detailed experimental protocols for acquiring this data are also provided, alongside a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for heptan-2-yl pentanoate. These predictions are based on established principles of organic spectroscopy and typical values for similar chemical structures.

Mass Spectrometry (MS) Data

The mass spectrum of heptan-2-yl pentanoate is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation of esters is predictable, often involving cleavage of the C-O bond and rearrangements.

Table 1: Predicted Mass Spectrometry Data for Heptan-2-yl Pentanoate

| m/z | Predicted Fragment Ion | Structure of Fragment |

| 200 | [M]⁺ (Molecular Ion) | [C₁₂H₂₄O₂]⁺ |

| 115 | Acylium ion | [CH₃(CH₂)₃CO]⁺ |

| 101 | Alkyl cation | [CH₃(CH₂)₄CH(CH₃)]⁺ |

| 85 | Acylium ion fragment | [CH₃(CH₂)₃]⁺ |

| 57 | Alkyl fragment | [CH₃(CH₂)₃]⁺ |

| 43 | Alkyl fragment | [CH₃CH₂CH₂]⁺ |

Nuclear Magnetic Resonance (NMR) Data

The ¹³C-NMR and ¹H-NMR spectra are predicted based on the chemical environment of each carbon and proton in the heptan-2-yl pentanoate molecule.

Table 2: Predicted ¹³C-NMR Spectroscopic Data for Heptan-2-yl Pentanoate

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 173.5 |

| O-CH | 72.1 |

| -CH₂- (pentanoate α) | 34.2 |

| -CH₂- (heptyl γ) | 31.8 |

| -CH₂- (heptyl δ) | 29.0 |

| -CH₂- (pentanoate β) | 27.2 |

| -CH₂- (heptyl ε) | 25.4 |

| -CH₂- (heptyl β) | 22.6 |

| -CH₃ (heptyl) | 19.8 |

| -CH₃ (pentanoate) | 14.0 |

| -CH₃ (heptyl terminal) | 13.9 |

| -CH₂- (pentanoate γ) | 13.8 |

Table 3: Predicted ¹H-NMR Spectroscopic Data for Heptan-2-yl Pentanoate

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| O-CH | 4.95 | Sextet | 1H |

| -CH₂- (pentanoate α) | 2.20 | Triplet | 2H |

| -CH₂- (pentanoate β) | 1.60 | Sextet | 2H |

| -CH₂- (heptyl β) | 1.50 | Multiplet | 2H |

| -CH₂- (heptyl γ, δ, ε) | 1.28 | Multiplet | 6H |

| -CH₃ (heptyl, attached to O-CH) | 1.20 | Doublet | 3H |

| -CH₃ (pentanoate) | 0.90 | Triplet | 3H |

| -CH₃ (heptyl terminal) | 0.88 | Triplet | 3H |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for heptan-2-yl pentanoate.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electron ionization (EI) source.

Methodology:

-

Sample Preparation: Dissolve a small amount of purified heptan-2-yl pentanoate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Injection: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize a standard electron ionization energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a mass range of m/z 30-300.

-

Data Processing: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of heptan-2-yl pentanoate in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C-NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹H-NMR Acquisition:

-

Acquire a standard ¹H spectrum.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS signal. Compare the observed chemical shifts, multiplicities, and integrations with the predicted values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of heptan-2-yl pentanoate.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Heptyl Pentanoate

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-heptyl pentanoate, an ester formed from the reaction of 2-heptanol and pentanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

2-Heptyl pentanoate, also known as sec-heptyl pentanoate, is an organic ester. Esters are a significant class of organic compounds, widely recognized for their characteristic fruity and pleasant aromas, which leads to their extensive use in the fragrance, food, and cosmetic industries. In the context of drug development, ester functionalities are often incorporated to create prodrugs, enhancing the bioavailability and delivery of active pharmaceutical ingredients. The synthesis of a specific ester like 2-heptyl pentanoate is a fundamental exercise in organic chemistry, typically achieved through Fischer esterification. This guide details the synthesis via this method and outlines the characterization of the reactants and the expected product.

Physicochemical Properties of Reactants and Product

Table 1: Physical Properties of Reactants

| Property | 2-Heptanol | Pentanoic Acid |

| Molecular Formula | C₇H₁₆O | C₅H₁₀O₂ |

| Molar Mass | 116.20 g/mol [1] | 102.13 g/mol [2] |

| Appearance | Clear, colorless liquid with a mild alcohol odor[1] | Colorless liquid with a penetrating, unpleasant odor[2] |

| Boiling Point | 158-162 °C[1] | 185.4 °C[2][3] |

| Melting Point | -30.2 °C[4] | -34 °C[2][3] |

| Density | 0.817 g/mL at 25 °C[1] | 0.939 g/cm³ at 20 °C[5] |

| Refractive Index | 1.420 at 20 °C | 1.408-1.409 at 20 °C |

| Solubility in Water | 0.35 g/100 mL[1] | 2.4 g/100 mL[2] |

Table 2: Physical Properties of Heptyl Pentanoate (Straight-Chain Isomer)

| Property | Heptyl Pentanoate |

| Molecular Formula | C₁₂H₂₄O₂ |

| Molar Mass | 200.32 g/mol |

| Boiling Point | 245.2 °C[3] |

| Melting Point | -46.4 °C[3] |

Synthesis of 2-Heptyl Pentanoate via Fischer Esterification

The synthesis of 2-heptyl pentanoate is achieved through the Fischer esterification of 2-heptanol with pentanoic acid, using a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the less expensive one) is used, and/or the water formed during the reaction is removed.[2]

Reaction Scheme

Caption: Fischer esterification of 2-heptanol and pentanoic acid.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of 2-heptyl pentanoate in a research laboratory setting.

Materials:

-

2-Heptanol

-

Pentanoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 2-heptanol and a molar excess (e.g., 1.5 to 2 equivalents) of pentanoic acid.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture while swirling.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction time can vary, but a typical duration is 1-2 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching and Extraction: After the reaction is complete (as determined by TLC or after the set time), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Dilute the mixture with diethyl ether.

-

Washing:

-

Wash the organic layer with water to remove the excess acid and some of the unreacted alcohol and carboxylic acid.

-

Next, wash with a saturated sodium bicarbonate solution to neutralize the remaining carboxylic acid and the sulfuric acid catalyst. Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.

-

Finally, wash the organic layer with brine to remove any residual water.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude 2-heptyl pentanoate can be purified by fractional distillation to obtain the pure ester.

Characterization of 2-Heptyl Pentanoate

The structure and purity of the synthesized 2-heptyl pentanoate can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of the purified product should show the disappearance of the broad O-H stretch from the starting alcohol and carboxylic acid and the appearance of a strong C=O stretch characteristic of an ester.

Table 3: Key IR Absorption Bands

| Functional Group | Reactant (2-Heptanol) | Reactant (Pentanoic Acid) | Product (2-Heptyl Pentanoate) |

| O-H stretch | Broad, ~3300 cm⁻¹ | Very broad, ~3300-2500 cm⁻¹[6][7] | Absent |

| C=O stretch | N/A | Strong, ~1710 cm⁻¹[7] | Strong, ~1735-1750 cm⁻¹ |

| C-O stretch | ~1100 cm⁻¹ | ~1300-1200 cm⁻¹[7] | Two bands, ~1300-1000 cm⁻¹ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the product.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 2-heptyl pentanoate is expected to show characteristic signals for the protons in both the heptyl and pentanoyl portions of the molecule. Key expected signals include:

-

A multiplet around 4.9-5.1 ppm for the proton on the carbon bearing the oxygen (the CH group of the 2-heptyl moiety).

-

A triplet around 2.2-2.3 ppm for the protons on the carbon alpha to the carbonyl group (the CH₂ group of the pentanoyl moiety).

-

A doublet around 1.2 ppm for the methyl group adjacent to the oxygen-bearing carbon of the 2-heptyl group.

-

Other multiplets and triplets in the upfield region (0.8-1.7 ppm) corresponding to the remaining methylene and methyl protons of the alkyl chains.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton. Key expected signals include:

-

A signal in the range of 170-175 ppm for the carbonyl carbon of the ester.

-

A signal around 70-75 ppm for the carbon atom of the 2-heptyl group bonded to the oxygen.

-

Several signals in the upfield region (10-40 ppm) for the remaining alkyl carbons.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and characterization process.

References

- 1. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. cerritos.edu [cerritos.edu]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

The Enigmatic Presence of 2-Heptyl Pentanoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are pivotal to plant survival, mediating interactions with the environment. Among these, esters form a significant class, contributing to the characteristic aroma of fruits and flowers and playing roles in defense and signaling. This technical guide delves into the current understanding of the natural occurrence, biosynthesis, and biological activity of 2-heptyl pentanoate, a lesser-known plant volatile. While direct research on this specific ester is limited, this document synthesizes information on related alkyl esters and their precursors, 2-heptanol and pentanoic acid, to provide a comprehensive overview. We present available quantitative data, detail established experimental protocols for the analysis of plant volatiles, and provide visual representations of biosynthetic pathways and analytical workflows to facilitate further research into this and similar compounds.

Natural Occurrence

The presence of 2-heptyl pentanoate in the plant kingdom is not widely documented in scientific literature, suggesting it may be a rare or a minor component of plant volatilomes. However, its constituent alcohol, 2-heptanol, has been identified in several plant species, including tea (Camellia sinensis) and maize (Zea mays)[1][]. The acid precursor, pentanoic acid (valeric acid), is also a known plant metabolite.

The occurrence of various other alkyl esters is well-established in a multitude of plant species, where they are often key contributors to the characteristic aroma of fruits. For instance, a wide array of esters, including hexyl butyrate and hexyl 2-methylbutyrate, have been identified in the peels of 40 apple cultivars[3]. Similarly, esters are predominant volatile compounds in ripe bananas, contributing to their unique flavor profile[4]. The presence of fatty acid lower-alkyl esters (FALAEs), including methyl, ethyl, n-propyl, and n-butyl esters of C14-C18 fatty acids, has been confirmed in the fruits of Euonymus species[5]. Given the presence of its precursors in plants and the commonality of ester biosynthesis, it is plausible that 2-heptyl pentanoate occurs in specific plant tissues or under particular physiological conditions that have yet to be extensively studied.

Biosynthesis

The biosynthesis of esters in plants generally occurs through an esterification reaction catalyzed by alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) to an alcohol[6]. While a specific biosynthetic pathway for 2-heptyl pentanoate has not been elucidated, a putative pathway can be inferred from the general mechanism of fatty acid and ester biosynthesis in plants.

The synthesis of the fatty acid precursor, pentanoic acid, originates from the fatty acid synthesis (FAS) pathway located in the plastids. This process begins with acetyl-CoA and involves a series of condensation and reduction reactions to build the carbon chain[7][8]. The resulting fatty acids can then be activated to their corresponding acyl-CoA thioesters.

The alcohol precursor, 2-heptanol, is a secondary alcohol. Its biosynthesis in plants is less clearly defined than that of primary alcohols, which are often formed through the reduction of aldehydes. It may arise from the metabolism of other plant lipids or secondary metabolites.

The final step in the formation of 2-heptyl pentanoate would involve the enzymatic condensation of pentanoyl-CoA and 2-heptanol, catalyzed by an AAT. The specificity of different AATs for various alcohol and acyl-CoA substrates is a key determinant of the final ester profile of a plant tissue.

Visualizing the Putative Biosynthesis Pathway

Caption: A putative biosynthetic pathway for 2-heptyl pentanoate in plants.

Biological Activity

Direct studies on the biological activity of 2-heptyl pentanoate are scarce. However, the activities of its precursor alcohol, 2-heptanol, and other short-chain esters provide insights into its potential roles.

Plant volatiles, including esters, are known to be involved in a variety of ecological interactions. They can act as attractants for pollinators and seed dispersers, as well as defense compounds against herbivores and pathogens[9]. For instance, green leaf volatiles, which include C6-alcohols and their esters, are rapidly released upon tissue damage and can have direct defensive properties or act as signals to attract natural enemies of herbivores[10].

Recent research has demonstrated the antifungal activity of 2-heptanol against Botrytis cinerea, a common postharvest pathogen of tomatoes. Treatment with 2-heptanol was shown to inhibit mycelial growth both in vivo and in vitro[11]. This suggests that 2-heptanol, and potentially its esters like 2-heptyl pentanoate, could play a role in plant defense against fungal pathogens. The esterification of 2-heptanol to form 2-heptyl pentanoate might alter its volatility and lipophilicity, potentially affecting its transport within the plant and its efficacy as a defense compound. Further research is needed to explore the specific biological activities of 2-heptyl pentanoate.

Quantitative Data

To date, there is a lack of specific quantitative data on the concentration of 2-heptyl pentanoate in various plant species and tissues. The table below presents a summary of quantitative data for related volatile esters found in the peels of different apple cultivars to provide a comparative context.

| Plant Species | Cultivar | Compound | Concentration (μg/kg FW) | Reference |

| Malus domestica | Honey Crisp | Hexyl butyrate | 27,813.56 ± 2310.07 | [3] |

| Malus domestica | Honey Crisp | Hexyl 2-methylbutyrate | - | [3] |

| Malus domestica | Honey Crisp | Hexyl hexanoate | - | [3] |

| Malus domestica | Huashuo | Total Volatiles | 2041.27 ± 120.36 | [3] |

Note: Specific concentrations for hexyl 2-methylbutyrate and hexyl hexanoate in Honey Crisp were not provided in the abstract but were identified as key compounds.

Experimental Protocols

The analysis of plant volatiles like 2-heptyl pentanoate typically involves extraction from the plant matrix followed by separation and identification using chromatographic and spectrometric techniques.

Extraction of Volatiles: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from plant materials.

Protocol:

-

Sample Preparation: A known weight of the plant material (e.g., fruit peel, leaves) is placed in a sealed glass vial. For quantitative analysis, an internal standard (e.g., 3-nonanone) is added.

-

Extraction: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific period (e.g., 30-60 minutes) to allow the volatiles to equilibrate in the headspace.

-

Adsorption: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial for a defined time (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

Desorption: The SPME fiber is then retracted and immediately inserted into the injection port of a gas chromatograph for thermal desorption of the analytes.

Analysis of Volatiles: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common analytical technique for the separation, identification, and quantification of volatile compounds.

Protocol:

-

Gas Chromatography: The desorbed volatiles are separated on a capillary column (e.g., DB-5ms) with a specific temperature program. The carrier gas is typically helium.

-

Mass Spectrometry: The separated compounds are ionized (e.g., by electron impact) and the resulting mass fragments are detected.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST) and with authentic standards when available.

-

Quantification: The concentration of each compound is calculated based on the peak area relative to the peak area of the internal standard.

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for the analysis of plant volatiles.

Conclusion and Future Directions

2-Heptyl pentanoate remains an understudied component of the plant volatilome. While its presence can be inferred from the occurrence of its precursors and the general principles of ester biosynthesis in plants, direct evidence of its natural occurrence, concentration, and specific biological roles is currently lacking. The antifungal activity of its alcohol precursor, 2-heptanol, suggests a potential role in plant defense, warranting further investigation.

Future research should focus on:

-

Screening of diverse plant species for the presence of 2-heptyl pentanoate using sensitive analytical techniques like GC-MS.

-

Elucidation of the specific biosynthetic pathway , including the identification and characterization of the alcohol acyltransferase(s) responsible for its synthesis.

-

Investigation of its biological activities , including its role in plant-pathogen and plant-herbivore interactions.

-

Quantitative analysis to determine its concentration in different plant tissues and under various physiological and stress conditions.

A deeper understanding of the biosynthesis and function of 2-heptyl pentanoate and other rare plant esters could open new avenues for the development of natural flavor and fragrance compounds, as well as novel biopesticides for sustainable agriculture.

References

- 1. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. The role of volatiles in plant communication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | 2-Heptanol inhibits Botrytis cinerea by accelerating amino acid metabolism and retarding membrane transport [frontiersin.org]

An In-depth Technical Guide to the Isomers of Heptan-2-yl Pentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptan-2-yl pentanoate, an ester with the molecular formula C₁₂H₂₄O₂, presents a notable example of structural and stereoisomerism. The specific arrangement of its atoms can significantly influence its physicochemical properties, biological activity, and chromatographic behavior. A thorough understanding and ability to differentiate these isomers are critical in fields such as drug development, metabolomics, and flavor and fragrance chemistry, where isomeric purity can be paramount. This guide provides a comprehensive overview of the isomers of heptan-2-yl pentanoate, detailed experimental protocols for their identification and separation, and a comparative analysis of their properties.

Isomer Identification and Classification

The isomers of heptan-2-yl pentanoate can be categorized into two primary groups: stereoisomers and structural isomers. The latter can be further subdivided into positional, chain, and functional group isomers.

Stereoisomers

Heptan-2-yl pentanoate possesses a chiral center at the C2 position of the heptyl group, the carbon atom to which the ester oxygen is attached. This gives rise to a pair of enantiomers:

-

(R)-heptan-2-yl pentanoate

-

(S)-heptan-2-yl pentanoate

These molecules are non-superimposable mirror images of each other and will have identical physical properties (boiling point, density, etc.) but will differ in their interaction with plane-polarized light and other chiral molecules.

Structural Isomers

Structural isomers have the same molecular formula (C₁₂H₂₄O₂) but different connectivity of atoms.

-

Positional Isomers: These isomers differ in the position of the ester functional group or the branching of the alkyl chains.

-

Ester Linkage Position: The pentanoate group can be attached to different carbon atoms of the heptane chain, such as heptan-1-yl pentanoate, heptan-3-yl pentanoate, and heptan-4-yl pentanoate.

-

Alkyl Chain Branching: The heptyl or pentyl chains can be branched. For example, isomers could include 1-methylhexyl pentanoate (which is another name for heptan-2-yl pentanoate) or heptyl 3-methylbutanoate.

-

-

Chain Isomers: These isomers have different carbon skeletons for the alcohol or carboxylic acid portions. Examples include esters formed from branched C7 alcohols (e.g., isomers of methylhexane) and pentanoic acid.

-

Functional Group Isomers: These are esters with the same molecular formula but derived from different combinations of alcohols and carboxylic acids. Examples include:

-

Hexyl hexanoate

-

Octyl butanoate

-

Nonyl propanoate

-

Decyl acetate

-

Undecyl formate

-

A logical diagram illustrating this classification is presented below.

Data Presentation: Physicochemical Properties

The differentiation of isomers often relies on variations in their physical properties. The following table summarizes known and estimated boiling points for heptan-2-yl pentanoate and some of its structural isomers. It is important to note that boiling points generally decrease with increased branching of the carbon chain.

| Isomer Name | Type of Isomer | Boiling Point (°C) | Reference |

| Hexyl hexanoate | Functional Group | 245-246 | [1][2][3][4] |

| Octyl butanoate | Functional Group | 224-226 | [5][6][7] |

| 3-Octyl butanoate | Functional Group/Positional | 210 | [8] |

| Pentyl heptanoate | Functional Group | 245.4 | [9] |

Experimental Protocols

The identification and separation of isomers of heptan-2-yl pentanoate require a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Isomer Identification

GC-MS is a powerful technique for separating and identifying volatile compounds like esters. Structural isomers can often be separated based on differences in their boiling points and interactions with the GC column's stationary phase.

Methodology:

-

Sample Preparation: Dilute the sample mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A polar capillary column (e.g., DB-WAX or CP-Sil 88; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for separating ester isomers.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes. This program should be optimized based on the specific mixture of isomers.

-

Transfer Line Temperature (for MS): 250°C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis:

-

Identify compounds based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST).

-

Fragmentation patterns are key to distinguishing positional isomers. For example, the location of the ester group will influence the size of the characteristic alkoxy and acylium fragment ions.

-

Experimental Workflow for GC-MS Analysis

Chiral Gas Chromatography for Enantiomer Separation

To separate the (R)- and (S)-enantiomers of heptan-2-yl pentanoate, a chiral stationary phase (CSP) is required.

Methodology:

-

Sample Preparation: As per the GC-MS protocol.

-

Instrumentation: A gas chromatograph with a high-resolution capillary column.

-

Column: A chiral column, typically containing a cyclodextrin derivative as the CSP (e.g., a β-cyclodextrin phase).[10]

-

GC Conditions:

-

Injector and Detector Temperatures: 250°C.

-

Oven Temperature Program: An isothermal program at a lower temperature (e.g., 100-150°C) often provides better chiral separation. This needs to be optimized for the specific column and analytes.

-

-

Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise structure of isomers.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC).

-

Data Analysis:

-

¹H NMR:

-

The chemical shift of the proton on the carbon bearing the ester oxygen (the C2 proton of the heptyl group in heptan-2-yl pentanoate) will be highly informative. For a secondary ester like this, it will typically appear as a multiplet around 4.8-5.0 ppm. In contrast, for a primary ester like heptan-1-yl pentanoate, the corresponding -CH₂- protons would appear as a triplet around 4.0-4.2 ppm.

-

The integration of the signals will correspond to the number of protons in each unique environment.

-

The splitting patterns (multiplicity) will reveal the number of adjacent protons.

-

-

¹³C NMR:

-

The carbonyl carbon of the ester group will have a characteristic chemical shift in the range of 170-175 ppm.[11][12]

-

The carbon attached to the ester oxygen will also have a distinct downfield shift (typically 60-80 ppm). The exact chemical shift will vary between primary and secondary alcohol-derived esters, aiding in the identification of positional isomers.

-

-

Conclusion

The comprehensive identification and differentiation of the isomers of heptan-2-yl pentanoate are essential for rigorous scientific investigation and product development. A systematic approach employing a combination of high-resolution chromatographic techniques, such as GC-MS with polar and chiral columns, and detailed spectroscopic analysis by NMR, is required. The methodologies and data presented in this guide provide a framework for researchers to effectively tackle the challenges of characterizing these closely related chemical entities.

References

- 1. Hexyl hexanoate | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexyl hexanoate(6378-65-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. hexyl hexanoate, 6378-65-0 [thegoodscentscompany.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. Octyl butyrate | C12H24O2 | CID 61030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Octyl butanoate (HMDB0034136) [hmdb.ca]

- 7. scent.vn [scent.vn]

- 8. 3-Octyl butyrate | C12H24O2 | CID 89307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy pentyl heptanoate from JHECHEM CO LTD - ECHEMI [echemi.com]

- 10. agilent.com [agilent.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

CAS number and molecular formula of 2-Heptanol, pentanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Heptanol, pentanoate, a branched-chain fatty acid ester. While specific research on this compound is limited, this document extrapolates from established chemical principles and data on structurally related molecules to detail its chemical identity, synthesis, physicochemical properties, and potential biological significance. The information is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity

This compound is an organic compound classified as a fatty acid ester. Its structure consists of a pentanoate group esterified to the secondary alcohol 2-heptanol.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 7155-20-6 |

| Molecular Formula | C12H24O2 |

| IUPAC Name | heptan-2-yl pentanoate |

Physicochemical Properties

Table 2: Physicochemical Properties of Heptyl Pentanoate (Isomer)

| Property | Value | Source |

| Molecular Weight | 200.32 g/mol | PubChem |

| Boiling Point | 245.2 °C | CAS Common Chemistry[1] |

| Melting Point | -46.4 °C | CAS Common Chemistry[1] |

| LogP (calculated) | 4.3 | PubChem |

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the Fischer-Speier esterification of 2-heptanol with pentanoic acid. This reaction is typically catalyzed by a strong acid.

General Experimental Protocol: Fischer-Speier Esterification

The following is a generalized protocol for the synthesis of esters like this compound. Specific reaction conditions such as temperature, time, and purification methods may require optimization.

Materials:

-

2-Heptanol

-

Pentanoic acid

-

Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-heptanol and pentanoic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the molar amount of the limiting reagent).

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by fractional distillation to yield pure this compound.

References

A Comprehensive Technical Guide to the Solubility of 2-Heptyl Pentanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-heptyl pentanoate, an ester with applications in various scientific and industrial fields. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on established principles of ester solubility, provides a standardized experimental protocol for determining these values, and presents a logical workflow for solubility assessment.

Introduction to 2-Heptyl Pentanoate

2-Heptyl pentanoate (also known as heptyl valerate) is an organic ester with the chemical formula C12H24O2. As with most esters of its class, it is a colorless liquid with a characteristic fruity aroma. Its molecular structure, consisting of a polar ester group and nonpolar alkyl chains, dictates its solubility behavior, making it generally miscible with a wide range of organic solvents while exhibiting poor solubility in water. Understanding its solubility is critical for applications in flavor and fragrance formulation, industrial processing, and as a medium for chemical reactions.

Solubility of 2-Heptyl Pentanoate in Organic Solvents

Table 1: Qualitative Solubility of 2-Heptyl Pentanoate in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Hexane | C6H14 | Nonpolar | Soluble/Miscible |

| Toluene | C7H8 | Nonpolar | Soluble/Miscible |

| Diethyl Ether | (C2H5)2O | Slightly Polar | Soluble/Miscible |

| Acetone | (CH3)2CO | Polar Aprotic | Soluble/Miscible |

| Ethanol | C2H5OH | Polar Protic | Soluble/Miscible |

| Methanol | CH3OH | Polar Protic | Soluble/Miscible |

| Ethyl Acetate | C4H8O2 | Moderately Polar | Soluble/Miscible |

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data, a standardized experimental method is required. The following protocol is adapted from the OECD Guideline 105 (Flask Method), which is primarily used for determining water solubility but can be readily applied to organic solvents.[3][4][5]

Objective: To determine the saturation concentration of 2-heptyl pentanoate in a given organic solvent at a specific temperature.

Materials:

-

2-Heptyl Pentanoate (high purity)

-

Selected Organic Solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass flasks with airtight stoppers

-

Centrifuge and centrifuge tubes (or filtration apparatus with solvent-compatible filters)

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves preparing a series of solvent-solute mixtures with varying concentrations and observing them over time.

-

Preparation of Test Solutions: Add an excess amount of 2-heptyl pentanoate to a known volume of the organic solvent in a glass flask. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: The flasks are sealed and placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). The mixtures are agitated for a period determined by the preliminary test to be sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, the flasks are removed from the shaker/bath and allowed to stand for a period to allow any undissolved ester to settle. To ensure complete separation of the saturated solution from the excess solute, the samples are then centrifuged or filtered.

-

Quantification: A precise aliquot of the clear, saturated supernatant is carefully removed and diluted with the appropriate solvent in a volumetric flask. The concentration of 2-heptyl pentanoate in the diluted sample is then determined using a calibrated analytical method, such as gas chromatography.

-

Data Analysis: The solubility is calculated from the measured concentration in the diluted sample and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Experimental Workflow Diagram

The following diagram illustrates the logical steps for the experimental determination of the solubility of 2-heptyl pentanoate in an organic solvent.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for 2-heptyl pentanoate in organic solvents is not extensively documented, its chemical nature as an ester strongly suggests high solubility and miscibility in a wide array of nonpolar and polar organic solvents. For applications requiring precise solubility values, the provided experimental protocol, adapted from established international guidelines, offers a robust framework for their determination. This guide serves as a foundational resource for researchers and professionals, enabling them to confidently work with 2-heptyl pentanoate in various solvent systems.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Heptyl Pentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-heptyl pentanoate. The information contained herein is essential for the identification and structural elucidation of this and similar ester compounds in complex matrices.

Core Fragmentation Pathways

The mass spectrum of 2-heptyl pentanoate is characterized by several key fragmentation pathways common to long-chain esters. Under electron ionization, the molecule undergoes bond cleavages and rearrangements, resulting in a unique fingerprint of fragment ions. The primary fragmentation mechanisms include alpha-cleavage, beta-cleavage, and McLafferty rearrangement.

1. Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For 2-heptyl pentanoate, this can occur on either side of the carbonyl, leading to the formation of an acylium ion or an alkoxycarbonyl ion.

2. Beta-Cleavage: Cleavage of the bond beta to the carbonyl group can also occur, leading to the loss of neutral fragments and the formation of characteristic ions.

3. McLafferty Rearrangement: This is a prominent fragmentation pathway for esters with sufficiently long alkyl chains. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, resulting in the elimination of a neutral alkene molecule and the formation of a resonance-stabilized enol radical cation.

4. Alkyl Chain Fragmentation: The heptyl group can also undergo fragmentation, leading to a series of carbocation fragments separated by 14 Da (CH₂).

Predicted Mass Spectrum Data

While a publicly available mass spectrum for 2-heptyl pentanoate is not readily accessible, its fragmentation pattern can be reliably predicted based on the known fragmentation of its structural isomer, n-heptyl pentanoate, and general principles of mass spectrometry. The key difference in the fragmentation will arise from the secondary nature of the alcohol moiety in 2-heptyl pentanoate, which will favor the formation of a more stable secondary carbocation upon cleavage of the C-O bond.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures and origins.

| m/z | Proposed Fragment Ion | Structure | Fragmentation Pathway |

| 200 | Molecular Ion [M]⁺• | C₁₂H₂₄O₂⁺• | Ionization of the parent molecule |

| 116 | [M - C₆H₁₂]⁺• | C₅H₈O₂⁺• | McLafferty Rearrangement (loss of hexene) |

| 101 | [C₅H₉O]⁺ | CH₃(CH₂)₃CO⁺ | Alpha-cleavage (acylium ion) |

| 99 | [C₇H₁₅]⁺ | CH₃(CH₂)₅CH₂⁺ | Cleavage of the ester bond (primary heptyl cation) |

| 87 | [C₄H₇O]⁺ | CH₂(CH₂)₂CO⁺ | Beta-cleavage of the acyl chain |

| 71 | [C₄H₇O]⁺ | CH₂(CH₂)₂CO⁺ | Alpha-cleavage of the acyl chain with rearrangement |

| 57 | [C₄H₉]⁺ | CH₃(CH₂)₃⁺ | Fragmentation of the acyl chain |

| 43 | [C₃H₇]⁺ | CH₃CH₂CH₂⁺ | Fragmentation of the acyl chain |

Experimental Protocol: GC-MS Analysis of 2-Heptyl Pentanoate

This protocol outlines a general procedure for the analysis of 2-heptyl pentanoate using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Prepare a stock solution of 2-heptyl pentanoate in a volatile organic solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to determine the linear range of detection.

-

For complex matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) may be necessary.

2. GC-MS Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of volatile esters (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms).

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization.

3. GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for low concentrations) or Split (e.g., 20:1, for higher concentrations)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-300

-

Scan Rate: 2 scans/second

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

4. Data Analysis:

-

Identify the peak corresponding to 2-heptyl pentanoate based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Compare the obtained mass spectrum with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of 2-heptyl pentanoate.

Caption: Primary fragmentation pathways of 2-heptyl pentanoate.

Caption: Mechanism of the McLafferty rearrangement.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Heptan-2-yl Pentanoate

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of heptan-2-yl pentanoate. The document outlines predicted chemical shifts, provides a standard experimental protocol for spectral acquisition, and visualizes the molecular structure and key NMR correlations.

Introduction

Heptan-2-yl pentanoate is an ester with the molecular formula C₁₂H₂₄O₂. Understanding its structure and purity is crucial in various research and development settings, including flavor and fragrance chemistry, as well as in the synthesis of more complex molecules. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic compounds. This guide focuses on the theoretical ¹H and ¹³C NMR spectral data for heptan-2-yl pentanoate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of heptan-2-yl pentanoate is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the ester functional group. Protons closer to the electronegative oxygen atoms will be deshielded and resonate at a lower field (higher ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for Heptan-2-yl Pentanoate

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | ~0.9 | Triplet | 3H |

| b | ~1.3 | Multiplet | 4H |

| c | ~1.6 | Multiplet | 2H |

| d | ~2.2 | Triplet | 2H |

| e | ~4.9 | Sextet | 1H |

| f | ~1.2 | Doublet | 3H |

| g | ~1.3 | Multiplet | 6H |

| h | ~0.9 | Triplet | 3H |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a separate signal. The carbonyl carbon of the ester group is expected to have the largest chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for Heptan-2-yl Pentanoate

| Carbon (Label) | Chemical Shift (δ, ppm) |

| 1 | ~14.0 |

| 2 | ~22.4 |

| 3 | ~27.8 |

| 4 | ~34.2 |

| 5 | ~173.5 |

| 6 | ~72.0 |

| 7 | ~38.5 |

| 8 | ~25.5 |

| 9 | ~31.8 |

| 10 | ~22.6 |

| 11 | ~14.1 |

| 12 | ~20.0 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Experimental Protocol for NMR Analysis

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of a liquid sample like heptan-2-yl pentanoate.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of heptan-2-yl pentanoate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to obtain singlets for all carbon signals.

-

Spectral Width: Typically 0-220 ppm.[1]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

5. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of heptan-2-yl pentanoate and the logical workflow for its NMR analysis.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Heptanol and Pentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-heptanol and the pentanoate anion. It includes detailed spectral data, experimental protocols for sample analysis, and visualizations of key concepts to aid in understanding and application.

Introduction to Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern is unique to the molecule and provides a "fingerprint" that can be used for identification and structural elucidation. The resulting spectrum is a plot of infrared light absorbance (or transmittance) versus frequency (in wavenumbers, cm⁻¹).

This guide focuses on two specific chemical entities: 2-heptanol, a secondary alcohol, and the pentanoate anion, the conjugate base of pentanoic acid. Understanding their characteristic IR absorptions is crucial for their identification, purity assessment, and the study of their chemical transformations in various research and development settings.

Infrared Spectroscopy of 2-Heptanol

2-Heptanol (C₇H₁₆O) is a secondary alcohol. Its IR spectrum is characterized by the presence of a hydroxyl (-OH) group and a C-O single bond, in addition to the hydrocarbon backbone.

Quantitative Spectral Data

The following table summarizes the key infrared absorption bands for 2-heptanol.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3350 | Strong, Broad | O-H stretching (hydrogen-bonded) | Alcohol (-OH) |

| 2955-2850 | Strong | C-H stretching (asymmetric and symmetric) | Alkane (C-H) |

| 1465 | Medium | C-H bending (scissoring) | Methylene (-CH₂) |

| 1375 | Medium | C-H bending (rocking) | Methyl (-CH₃) |

| ~1110 | Strong | C-O stretching | Secondary Alcohol (C-O) |

| ~950 | Medium | O-H bending (out-of-plane) | Alcohol (-OH) |

Interpretation of the 2-Heptanol Spectrum

The most prominent feature in the IR spectrum of 2-heptanol is the broad absorption band around 3350 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The broadness of this peak is due to the varying degrees of hydrogen bonding between molecules. The strong absorptions in the 2955-2850 cm⁻¹ region are due to the C-H stretching vibrations of the heptyl chain. The strong peak around 1110 cm⁻¹ is indicative of the C-O stretching vibration of a secondary alcohol.[1][2][3]

Infrared Spectroscopy of Pentanoate

The pentanoate anion (CH₃(CH₂)₃COO⁻) is a carboxylate. Its IR spectrum is distinctly different from its corresponding carboxylic acid (pentanoic acid). The deprotonation of the carboxylic acid to form the carboxylate anion results in the delocalization of the negative charge between the two oxygen atoms. This resonance leads to two characteristic C-O stretching vibrations: an asymmetric and a symmetric stretch.

Quantitative Spectral Data

The following table summarizes the key infrared absorption bands for the pentanoate anion.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2955-2850 | Strong | C-H stretching (asymmetric and symmetric) | Alkane (C-H) |

| ~1560 | Strong | C-O asymmetric stretching | Carboxylate (-COO⁻) |

| ~1415 | Strong | C-O symmetric stretching | Carboxylate (-COO⁻) |

| 1465 | Medium | C-H bending (scissoring) | Methylene (-CH₂) |

| 1375 | Medium | C-H bending (rocking) | Methyl (-CH₃) |

Interpretation of the Pentanoate Spectrum

The key diagnostic peaks for the pentanoate anion are the strong absorptions corresponding to the asymmetric and symmetric C-O stretching vibrations, typically found around 1560 cm⁻¹ and 1415 cm⁻¹, respectively.[4][5] The absence of the broad O-H stretch (seen in carboxylic acids from approximately 3300-2500 cm⁻¹) and the characteristic C=O stretch of a carboxylic acid (around 1710 cm⁻¹) confirms the formation of the carboxylate salt. The C-H stretching and bending vibrations of the pentyl chain are also present.

Experimental Protocols

The following are detailed methodologies for obtaining the infrared spectra of liquid and solid samples.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy of 2-Heptanol (Liquid Sample)

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have had adequate time to warm up and stabilize.

-

Background Spectrum:

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Record a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small drop of 2-heptanol directly onto the center of the ATR crystal.

-

If the sample is volatile, cover it with a watch glass to minimize evaporation.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other data processing as required.

-

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Solid State Infrared Spectroscopy of a Pentanoate Salt (e.g., Sodium Pentanoate) using a KBr Pellet

-

Sample and KBr Preparation:

-

Gently grind a small amount (1-2 mg) of the solid pentanoate salt into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar. KBr is transparent to infrared radiation in the mid-IR region.

-

Thoroughly mix the sample and KBr by grinding them together for a few minutes until a homogeneous, fine powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet containing the dispersed sample.

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum with an empty sample holder.

-

Acquire the sample spectrum, co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The final spectrum is obtained by ratioing the sample spectrum against the background.

-

Perform any necessary data processing.

-

Visualizations

Experimental Workflow for Infrared Spectroscopy

Caption: General workflow for an infrared spectroscopy experiment.

Key Functional Groups and IR Absorption Regions

Caption: Key functional groups and their approximate IR absorption regions.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Heptanol, pentanoate in Flavoring Agents using GC-MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Heptanol, pentanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile ester compound often utilized in the food and fragrance industries for its characteristic fruity aroma. The protocol outlined below provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for quality control and research applications in the flavor and fragrance sector.

Introduction

This compound (C12H24O2, Molar Mass: 200.32 g/mol ) is a key aroma compound that contributes to the sensory profile of various consumer products.[1][2] Accurate and precise quantification of this ester is crucial for ensuring product consistency and quality. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high sensitivity and selectivity required for the analysis of such volatile compounds within complex matrices. This document provides a detailed protocol for the extraction and subsequent GC-MS analysis of this compound from a liquid flavoring agent.

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction (LLE) method is employed to isolate this compound from the sample matrix.[3]

-

Materials:

-

This compound standard (≥98% purity)

-

Internal Standard (IS): 2-Heptanone (≥99% purity)

-

Hexane (GC grade)

-

Sodium chloride (ACS grade)

-

Deionized water

-

2 mL autosampler vials with caps

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Prepare a stock solution of this compound (1000 µg/mL) and an internal standard stock solution of 2-Heptanone (1000 µg/mL) in hexane.

-

Create a series of calibration standards by diluting the this compound stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Spike each calibration standard and the quality control (QC) samples with the internal standard to a final concentration of 10 µg/mL.

-

In a 15 mL centrifuge tube, add 1 mL of the liquid flavoring agent sample.

-

Add 5 mL of deionized water and 1 g of sodium chloride to the tube.

-

Add 2 mL of hexane and 20 µL of the 1000 µg/mL internal standard solution.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (hexane) to a 2 mL autosampler vial for GC-MS analysis.

-

GC-MS Instrumentation and Parameters

The analysis is performed on a standard benchtop GC-MS system. The following parameters are recommended for optimal separation and detection of this compound.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (10:1) |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-350 |

| Scan Mode | Full Scan and Selected Ion Monitoring (SIM) |

Results and Data Analysis

The retention time and mass spectrum of this compound are used for its identification and quantification. The major fragment ions observed in the mass spectrum of this compound are used for confirmation.

Table 1: Quantitative Data for this compound Analysis

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Concentration in QC Sample (µg/mL) |

| 2-Heptanone (IS) | 8.52 | 43 | 58, 114 | 10 |

| This compound | 12.78 | 87 | 43, 57, 115 | 48.5 |

A calibration curve is constructed by plotting the ratio of the peak area of the this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols: 2-Heptyl Pentanoate in Flavor and Fragrance Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-heptyl pentanoate (also known as sec-heptyl pentanoate or heptan-2-yl pentanoate), a fruity ester with significant potential in the flavor and fragrance industry. Due to the limited publicly available data on this specific branched ester, this document includes extrapolated data from its straight-chain isomer (n-heptyl pentanoate) and related compounds to provide a thorough guide for research and application.

Introduction and Sensory Profile

Esters are a critical class of organic compounds renowned for their characteristic fruity and pleasant aromas, forming the backbone of many flavor and fragrance formulations.[1] They are synthesized through the esterification of a carboxylic acid and an alcohol.[1] 2-Heptyl pentanoate is the ester formed from 2-heptanol and pentanoic acid.

While specific sensory data for 2-heptyl pentanoate is not widely published, its profile can be inferred from its constituent parts and structurally similar esters:

-

Pentanoate (Valerate) Moiety : Esters of pentanoic acid are typically associated with fruity notes like apple and pineapple. For instance, pentyl pentanoate is described as having an apple, fruity, and ripe taste.[2]

-

2-Heptanol Moiety : The branched seven-carbon alcohol chain is expected to contribute green, waxy, and complex fruity notes. Related compounds like heptyl propanoate offer pear and apple aromas, while heptyl octanoate provides waxy, green, and tropical notes.[3][4] A close structural analog, 2-heptyl butyrate, is noted for its general "fruity" character and is used in both flavor and fragrance applications.[5]

Therefore, 2-heptyl pentanoate is anticipated to possess a complex fruity aroma with green, waxy, and potentially tropical undertones . This profile makes it a versatile ingredient for building notes in a variety of applications.

Physicochemical Properties

Precise experimental data for 2-heptyl pentanoate is limited. The following table summarizes key physicochemical properties, primarily based on data for its straight-chain isomer, n-heptyl pentanoate , which can serve as a reasonable estimate.

| Property | Value (for n-Heptyl Pentanoate) | Reference(s) |

| Chemical Formula | C₁₂H₂₄O₂ | [6][7] |

| Molecular Weight | 200.32 g/mol | [6][7] |

| CAS Number | 5451-80-9 | [6][7][8] |

| Appearance | Colorless Liquid | [9] |

| Boiling Point | 245.2 °C at 760 mmHg | [8] |

| Melting Point | -46.4 °C | [8] |

| Density | ~0.87 g/cm³ | [10] |

| Solubility | Insoluble in water; Soluble in organic solvents | [3] |

| Vapor Pressure | 0.0349 mmHg at 25°C | [10] |

Applications in Flavor and Fragrance

Based on its anticipated sensory profile, 2-heptyl pentanoate is a valuable candidate for the following applications:

-

Flavor Applications :

-

Fruit Flavors : Ideal for creating or enhancing apple, pear, pineapple, and tropical fruit profiles in beverages, confectionery, and dairy products.

-

Green Notes : Can add a fresh, green complexity to vegetable or herbal flavor systems.

-

Masking Agent : Its pleasant aroma may help mask off-notes from vitamins, minerals, or alternative sweeteners.

-

-

Fragrance Applications :

-

Fruity-Floral Accords : Can be blended into fine fragrances to provide a juicy, natural fruit top note that complements floral hearts (e.g., jasmine, rose).

-

Personal Care : Suitable for use in shampoos, soaps, and lotions to impart a fresh and clean fruity scent. Recommended usage levels for the related 2-heptyl butyrate are up to 5% in the fragrance concentrate, which can serve as a starting point.[5]

-

Air Care : Its volatility and pleasant aroma make it a good candidate for air fresheners, candles, and diffusers.

-

Experimental Protocols

Protocol 1: Synthesis of 2-Heptyl Pentanoate via Fischer Esterification

This protocol describes a standard laboratory procedure for synthesizing 2-heptyl pentanoate. It is adapted from methods used for similar esters, such as heptyl butanoate.[11]

Materials:

-

2-Heptanol

-

Pentanoic acid

-

Sulfuric acid (H₂SO₄), concentrated (catalyst)

-

Toluene or hexane (for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, heating mantle, magnetic stirrer.

Methodology:

-

Reaction Setup : Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagents : To the flask, add equimolar amounts of 2-heptanol and pentanoic acid (e.g., 0.5 mol each). Add a solvent such as toluene (approx. 150 mL for a 0.5 mol scale reaction).

-

Catalyst : Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total reactant weight).

-

Reflux : Heat the mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue reflux until no more water is collected (typically 2-4 hours).

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water (to remove the bulk of the acid).

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid - Caution: CO₂ evolution ). Repeat until no more gas evolves.

-

Saturated brine solution (to remove excess water).

-

-

-

Drying and Filtration : Drain the organic layer into a flask and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification : Remove the solvent using a rotary evaporator. The resulting crude ester can be purified by vacuum distillation to yield pure 2-heptyl pentanoate.

Visualization of Synthesis Workflow:

Protocol 2: Sensory Evaluation by Descriptive Analysis

This protocol outlines how to characterize the sensory profile of 2-heptyl pentanoate using a trained panel.

Objective : To identify and quantify the key aroma attributes of 2-heptyl pentanoate.

Materials :

-

Pure 2-heptyl pentanoate

-

Odorless solvent (e.g., propylene glycol, diethyl phthalate, or mineral oil)

-

Glass vials with caps

-

Perfumer's smelling strips or cotton balls

-

A panel of 8-12 trained sensory assessors

-

Sensory booths with controlled lighting and air circulation

Methodology :

-

Sample Preparation :

-

Prepare a series of dilutions of 2-heptyl pentanoate in the chosen solvent (e.g., 10%, 5%, 1%, 0.1%). This helps in evaluating different facets of the aroma without overwhelming the senses.

-

For orthonasal (sniffing) evaluation, dip smelling strips into each dilution or place a few drops on a cotton ball inside a vial. Let the solvent evaporate for 30 seconds before evaluation.

-

For retronasal (flavor) evaluation, prepare solutions in a neutral base (e.g., sugar water or a simple beverage base) at various concentrations (e.g., 1-10 ppm).

-

-

Panel Training (Lexicon Development) :

-

In a preliminary session, present the compound to the panelists.

-

Ask them to freely describe the aroma. The panel leader collects all descriptors.

-

Through discussion and presentation of reference standards (e.g., apple essence, pear oil, hexanal for "green"), the panel agrees on a final list of terms (lexicon) to describe the sample (e.g., "apple," "pear," "green," "waxy," "sweet").

-

-

Formal Evaluation :

-

Present the coded, randomized samples to the panelists in individual booths.

-

Panelists rate the intensity of each descriptor from the lexicon on a structured scale (e.g., a 15-point line scale from 0 = "not perceptible" to 15 = "very strong").

-

Include a warm-up sample and enforce breaks between samples to prevent sensory fatigue.

-

-

Data Analysis :

-

Collect the intensity ratings from all panelists.

-

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to check for significant differences between samples and to assess panel performance.

-

Visualize the results using a spider (or radar) plot to represent the sensory profile of 2-heptyl pentanoate.

-

Visualization of Sensory Evaluation Workflow:

Protocol 3: Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capability of GC with the sensitivity of the human nose as a detector to identify odor-active compounds.[12][13]

Objective : To determine the odor character and intensity of 2-heptyl pentanoate as it elutes from a GC column.

Materials :

-

Gas Chromatograph (GC) equipped with a sniffing port (olfactory detection port).

-

GC column (a polar column like a WAX or FFAP is often used for esters).

-

Diluted sample of 2-heptyl pentanoate in a volatile solvent (e.g., dichloromethane).

-

Human assessor.

Methodology :

-

Instrument Setup :

-

The GC column effluent is split between a standard detector (like a Flame Ionization Detector, FID) and the heated sniffing port. A typical split ratio is 1:1.

-

Humidified air is mixed with the effluent at the sniffing port to prevent the assessor's nose from drying out.

-

Set up an appropriate GC temperature program to ensure good separation of the analyte from any impurities.

-

-

Analysis :

-

The assessor sits at the sniffing port and starts smelling just before the sample is injected.

-

The assessor records the time, duration, intensity, and description of any odor detected. This can be done manually or using specialized software.

-

The simultaneously recorded FID chromatogram shows the chemical components, while the olfactogram (the assessor's report) shows which of those components are odor-active.

-

-

Advanced GC-O Techniques :

-

Aroma Extract Dilution Analysis (AEDA) : A serial dilution of the sample is injected until no odor is detected. The highest dilution at which an odor is still perceived gives its "Flavor Dilution (FD)" factor, which is a measure of its odor potency.[14]

-

OSME (Time-Intensity) : The assessor continuously rates the perceived intensity of an odor as it elutes, generating an "osmegram" that looks similar to a chromatogram.[15]

-

Mechanism of Action: Olfactory Signaling Pathway

The perception of an odor like 2-heptyl pentanoate begins with a complex signal transduction cascade in the olfactory epithelium of the nasal cavity.[16][17]

-

Binding : The volatile ester molecule binds to a specific Olfactory Receptor (OR), which is a G-protein coupled receptor (GPCR) on the cilia of an olfactory sensory neuron.[18]

-

G-Protein Activation : This binding activates an associated G-protein (Gα-olf), causing it to exchange GDP for GTP.[19]

-

Second Messenger Production : The activated Gα-olf stimulates the enzyme adenylyl cyclase, which converts ATP into the second messenger, cyclic AMP (cAMP).[19]

-

Ion Channel Opening : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of positive ions (Na⁺ and Ca²⁺) into the cell.[17]

-

Depolarization : This influx of positive ions depolarizes the neuron's membrane, generating a receptor potential. The signal is further amplified by Ca²⁺-activated Cl⁻ channels.[16]

-

Signal to Brain : If the depolarization is strong enough to reach the threshold, it triggers an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a "fruity" smell.

Visualization of the Olfactory Signaling Pathway:

References

- 1. imbibeinc.com [imbibeinc.com]

- 2. Showing Compound Pentyl pentanoate (FDB000968) - FooDB [foodb.ca]